molecular formula C9H5BrClNO2S B2939045 Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate CAS No. 1403763-71-2

Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate

Cat. No. B2939045
CAS RN: 1403763-71-2
M. Wt: 306.56
InChI Key: PHFCEUOOJPKEGR-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate” is a chemical compound with the molecular formula C9H5BrClNO2S . It has a molecular weight of 306.57 . This compound is a derivative of benzothiazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClNO2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate” is a solid compound . It should be stored at a temperature of 4°C .

Scientific Research Applications

Pharmaceutical Research

This compound is used in the synthesis of various pharmaceutical agents. Its structure is beneficial for creating molecules with potential therapeutic effects. For instance, benzothiazole derivatives have been studied for their antiviral, anti-inflammatory, and anticancer properties . The presence of the benzothiazole moiety can contribute to the biological activity of the resulting compounds.

Biological Studies

Benzothiazole derivatives are known for their biological activities. Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate can be used in biological studies to explore its interaction with biological molecules, which can lead to the discovery of new drugs or therapeutic agents .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFCEUOOJPKEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate

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